

fundamental understanding of Pd-Pt interaction with adsorbates

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An In-depth Technical Guide to the Fundamental Understanding of Pd-Pt Interaction with Adsorbates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental interactions between palladium-platinum (Pd-Pt) bimetallic systems and various adsorbate molecules. The synergistic effects arising from the combination of these two noble metals lead to unique catalytic and surface properties, making them highly relevant in diverse fields, including industrial catalysis, emissions control, and potentially in specialized areas of drug synthesis and delivery. This document details quantitative adsorption data, experimental methodologies, and key reaction pathways to facilitate a deeper understanding and further research in this area.

Core Concepts of Pd-Pt Bimetallic Systems

Palladium-platinum alloys and core-shell nanoparticles exhibit distinct electronic and geometric properties compared to their monometallic counterparts. The interaction between Pd and Pt atoms leads to modifications in the d-band center, which is a critical descriptor for the adsorption strength of molecules on metal surfaces.^[1] Generally, the alloying of Pd and Pt results in a synergistic effect that can enhance catalytic activity, selectivity, and stability.^{[2][3]}

A crucial aspect of Pd-Pt systems is the phenomenon of surface segregation, where the surface composition of the alloy can differ significantly from its bulk composition. In many

cases, palladium tends to segregate to the surface, a process that can be influenced by the presence of adsorbates like hydrogen or oxygen.[4] This surface enrichment in Pd plays a vital role in the interaction with adsorbing molecules.

Quantitative Data on Adsorbate Interactions

The interaction of various adsorbates with Pd-Pt surfaces has been quantified through both experimental and theoretical methods. The following tables summarize key quantitative data for the adsorption of carbon monoxide (CO), hydrogen (H₂), nitric oxide (NO), and sulfur dioxide (SO₂) on Pd-Pt systems.

Table 1: Carbon Monoxide (CO) Adsorption on Pd-Pt Surfaces

Adsorbate	Surface/Catalyst	Adsorption Site	Binding/Absorption Energy (eV)	Vibrational Frequency (cm ⁻¹)	TPD Peak Temperature (K)	Reference(s)
CO	Pd/Pt Alloy NPs	On-top (Pt)	-	~2060	-	[5]
CO	Pd/Pt Alloy NPs	Bridge (Pd)	-	~1904	-	[5]
CO	Pd/Pt Alloy NPs	Hollow (Pd)	Slight increase with Pd:Pt ratio	~1825-1860	-	[5]
CO	Pd(111)	3-fold hollow	-	1830-1900 (low coverage)	~400-500	[6][7]
CO	Pt(111)	On-top	-	~2100	~350-480	[8][9]
CO	Pd(100)	Bridge	-2.07 (DFT-GGA)	-	-	[10]
CO	Pt(100)	Bridge	-1.98 (DFT-GGA)	-	-	[10]

Table 2: Hydrogen (H₂) Adsorption on Pd-Pt Surfaces

Adsorbate	Surface/Catalyst	Adsorption Site	Binding/Adsorption Energy (eV/H atom)	TPD Peak Temperature (K)	Reference(s)
H	Pd layers on Pt(111)	-	Tunable over a wide range	-	[2]
H	Pd(111)	Surface	-0.46 ± 0.01	~300-400	[1]
H	Pt(111)	Surface	-	Desorption starts > 200	[11]
H	Pd(210)	Step site	-0.35 (low coverage)	~250-450	[12]
H	Pd-Ag/support	-	-	~300-473	[13]

Table 3: Nitric Oxide (NO) and Sulfur Dioxide (SO₂) Adsorption on Pd-Pt Surfaces

Adsorbate	Surface/Catalyst	Adsorption Site	Binding/Adsorption Energy (eV)	TPD Peak Temperature (K)	Reference(s)
NO	Pd(111)	3-fold hollow (fcc)	-2.43 (DFT)	-	[14]
NO	Pd(111)	On-top	-1.26 (DFT)	-	[14]
NO	Pt(111)	3-fold hollow (fcc)	-2.00 (low coverage, DFT)	-	[15]
NO	Pd(111)	Terrace	-1.766 ± 0.024	Desorption from 620-800	[16]
SO ₂	Pd-Pt/ γ -Al ₂ O ₃	-	-	Varies with Pd:Pt ratio	[17]
SO ₂	Pt/ γ -Al ₂ O ₃	-	-	-	[5]

Experimental Protocols

A fundamental understanding of Pd-Pt interactions with adsorbates relies on a suite of surface-sensitive experimental techniques. Below are detailed methodologies for key experiments.

Temperature Programmed Desorption (TPD)

TPD is a powerful technique to determine the strength of adsorbate-surface bonds.[18]

Methodology:

- Pretreatment: The Pd-Pt catalyst, typically mounted in an ultra-high vacuum (UHV) chamber, is cleaned by cycles of sputtering with inert gas ions (e.g., Ar⁺) and annealing at high temperatures to remove surface contaminants.[18]
- Adsorption: The clean surface is cooled to a low temperature (e.g., 100-200 K) and exposed to a specific dose of the adsorbate gas (e.g., CO, H₂, NO) through a leak valve. The exposure is often measured in Langmuirs (1 L = 10⁻⁶ Torr·s).[19]

- Desorption: After adsorption, the sample is heated at a constant linear rate (β), typically between 1 and 10 K/s.[7]
- Detection: A mass spectrometer monitors the partial pressure of the desorbing species as a function of the sample temperature. The resulting plot of mass signal versus temperature is the TPD spectrum.[18][19]
- Analysis: The temperature at which the desorption rate is maximum (the peak temperature) is related to the desorption activation energy, which provides information about the binding strength. The area under the TPD peak is proportional to the amount of adsorbed species.[7][20]

Fourier Transform Infrared Reflection-Absorption Spectroscopy (FT-IRRAS)

FT-IRRAS is used to identify the vibrational modes of adsorbed molecules, providing insights into their bonding configuration and the nature of the adsorption site.[21]

Methodology:

- Sample Preparation: A thin film of the Pd-Pt alloy or nanoparticles supported on a reflective substrate (e.g., Al_2O_3) is placed in a specialized UHV or high-pressure cell with infrared-transparent windows (e.g., CaF_2 or ZnSe).[5][11]
- Adsorption: The adsorbate gas is introduced into the cell at a controlled pressure.
- IR Spectroscopy: A beam of infrared radiation is directed at the sample surface at a high angle of incidence (grazing angle). The reflected light is collected and analyzed by an FTIR spectrometer.[5]
- Data Acquisition: A background spectrum of the clean surface is first recorded. Then, spectra are collected after the introduction of the adsorbate. The final spectrum is typically presented as the absorbance, which is the negative logarithm of the ratio of the sample spectrum to the background spectrum.[11]
- Analysis: The positions, shapes, and intensities of the vibrational bands in the spectrum provide information about the different adsorbed species (e.g., on-top, bridge, or hollow

bonded CO), their interactions, and changes in the surface composition.[\[4\]](#)[\[5\]](#)

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical state of the surface and the adsorbed species.

Methodology:

- **Sample Preparation:** The Pd-Pt sample is placed in a UHV chamber.
- **X-ray Irradiation:** The sample is irradiated with a monochromatic X-ray beam (e.g., Al K α or Mg K α).
- **Photoelectron Detection:** The kinetic energy of the photoelectrons emitted from the sample is measured by an electron energy analyzer.
- **Data Analysis:** The binding energy of the photoelectrons is calculated from their kinetic energy. The resulting spectrum shows peaks at characteristic binding energies for each element present on the surface. Chemical shifts in these peaks provide information about the oxidation state and chemical environment of the atoms.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of materials, including the interaction of adsorbates with surfaces.[\[2\]](#)[\[22\]](#)[\[23\]](#)

Methodology:

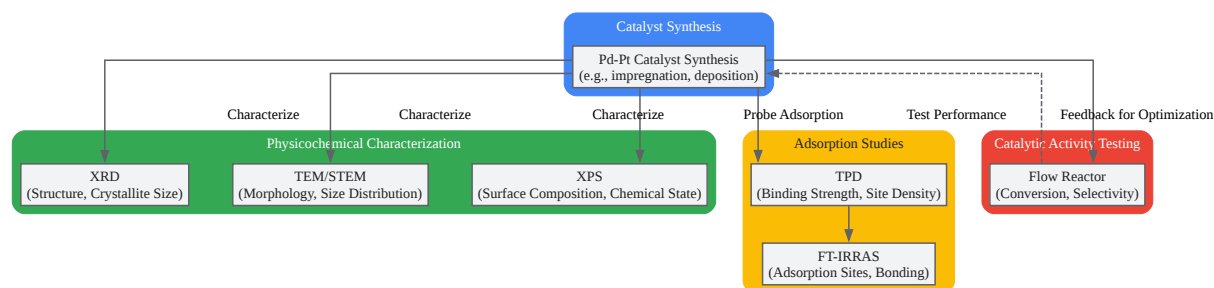
- **Model Construction:** A slab model is constructed to represent the Pd-Pt surface, typically consisting of several atomic layers with a vacuum layer to separate periodic images.[\[2\]](#)[\[22\]](#)
- **Computational Parameters:** The calculations are performed using a plane-wave basis set and pseudopotentials to describe the interaction between the core and valence electrons. The exchange-correlation energy is approximated using functionals like the Generalized Gradient Approximation (GGA).[\[2\]](#)[\[22\]](#)[\[23\]](#)

- **Adsorption Calculation:** The adsorbate molecule is placed at various high-symmetry sites on the surface (e.g., on-top, bridge, hollow). The geometry of the system (adsorbate and surface atoms) is optimized to find the minimum energy configuration.[2][22]
- **Analysis:** The adsorption energy is calculated as the difference between the total energy of the combined adsorbate-surface system and the sum of the energies of the isolated surface and the gas-phase molecule. Other properties, such as bond lengths, vibrational frequencies, and charge transfer, can also be calculated.[23][24]

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes in the study of Pd-Pt adsorbate interactions.

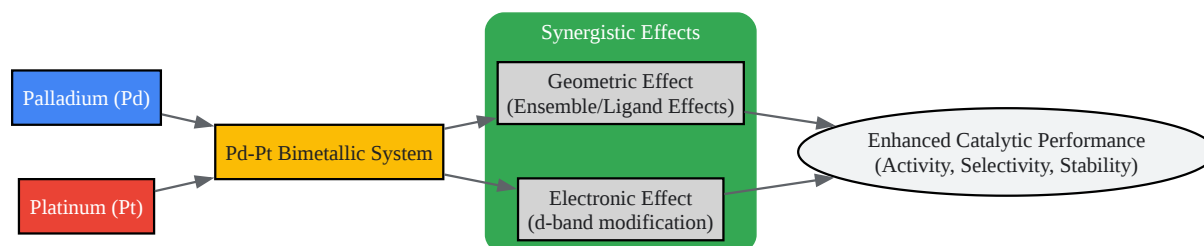
Experimental Workflow for Catalyst Characterization



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Caption: A typical experimental workflow for the synthesis, characterization, and testing of Pd-Pt catalysts.

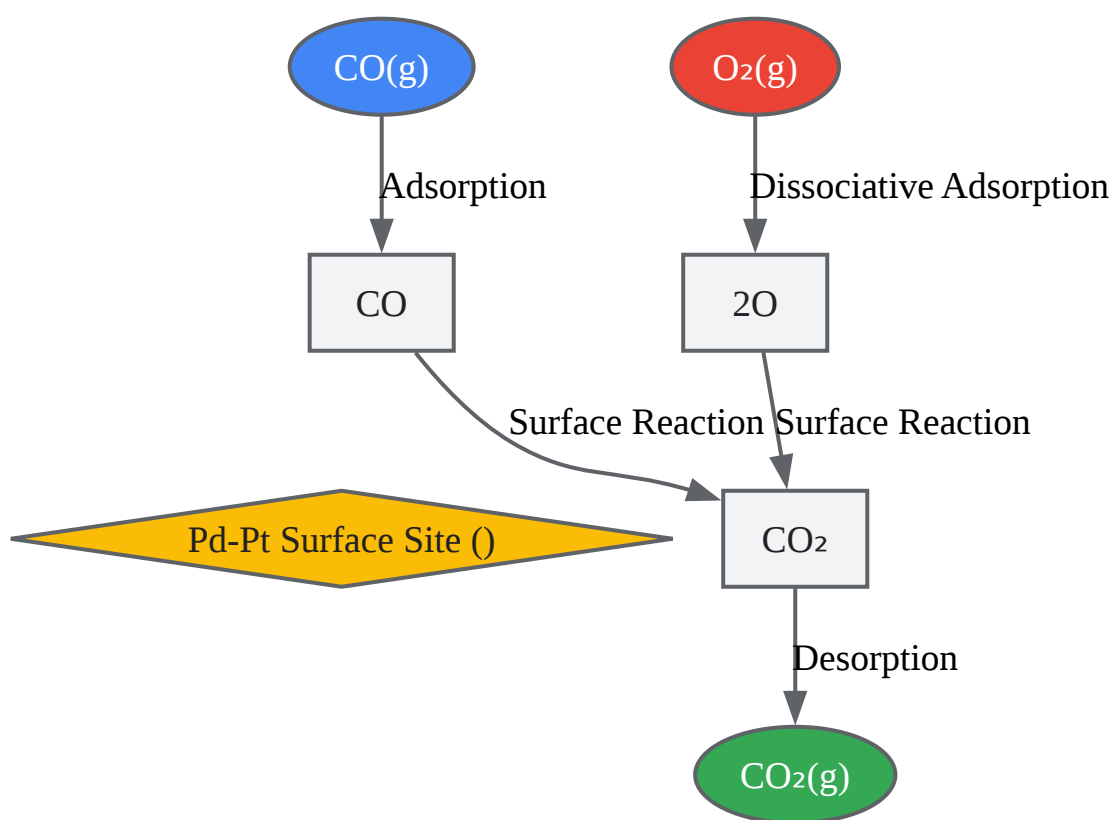
Logical Relationship of Synergistic Effects in Bimetallic Catalysis



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Caption: Logical diagram illustrating how the combination of Pd and Pt leads to synergistic effects and enhanced catalytic performance.

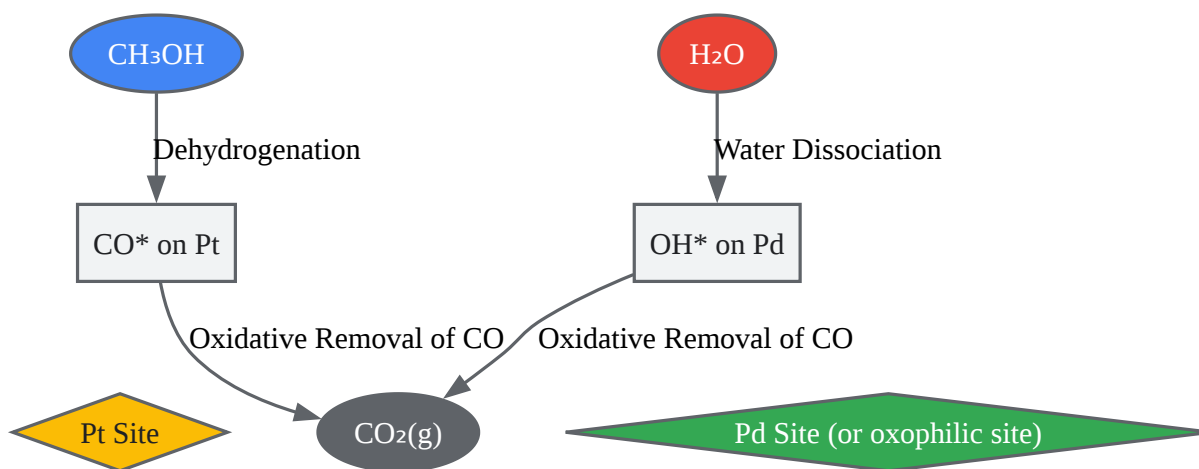
Signaling Pathway for CO Oxidation (Langmuir-Hinshelwood Mechanism)



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Caption: Langmuir-Hinshelwood mechanism for CO oxidation on a Pd-Pt surface.[8]

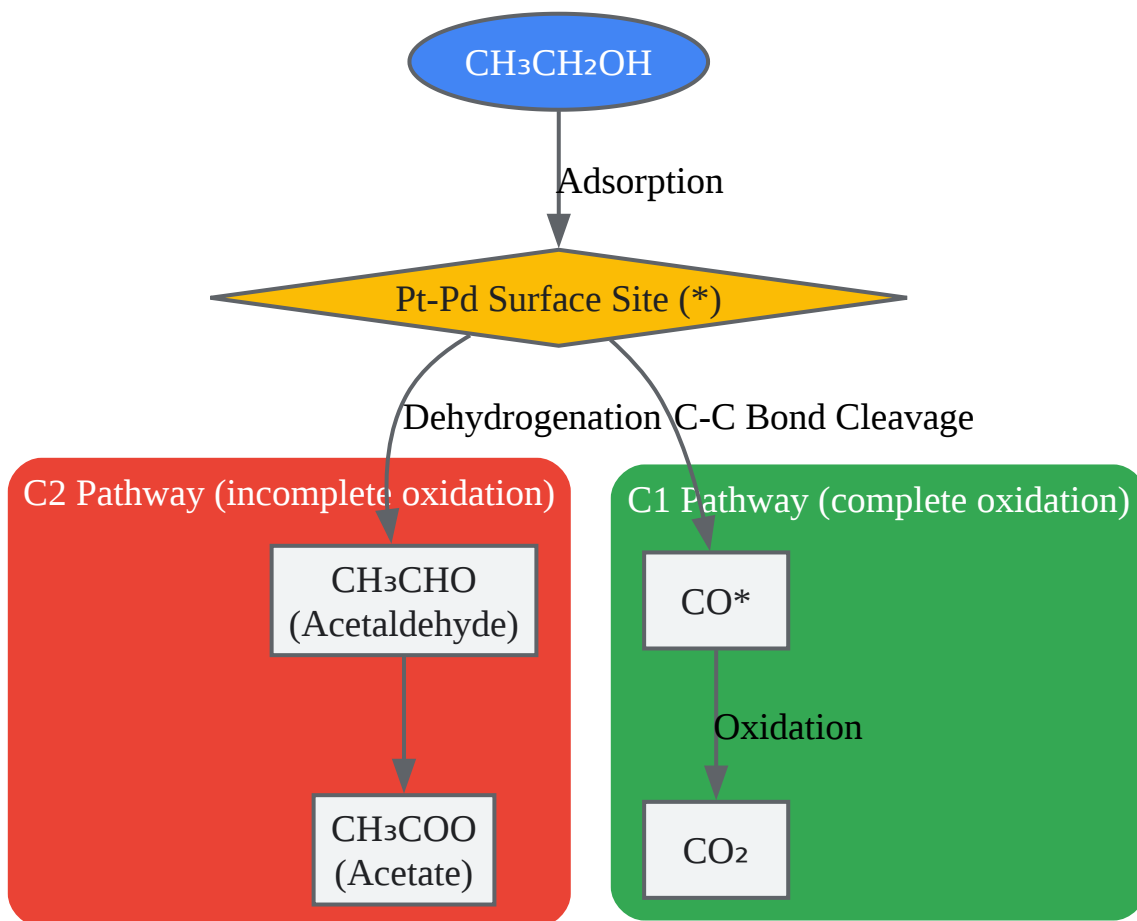
Signaling Pathway for Methanol Oxidation (Bifunctional Mechanism)



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Caption: Bifunctional mechanism for methanol oxidation on a Pt-Pd catalyst.[25][26][27]

Signaling Pathway for Ethanol Oxidation on Pt-Pd



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Caption: Simplified parallel pathways for ethanol oxidation on Pt-Pd surfaces, highlighting the C-C bond cleavage step for complete oxidation.[28][29][30]

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